![molecular formula C20H24N2O4 B14328455 1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]- CAS No. 110662-23-2](/img/structure/B14328455.png)
1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- is a chemical compound with a complex structure, characterized by the presence of two 2,5-dimethoxyphenyl groups attached to an ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- typically involves the reaction of ethylenediamine with 2,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Similar structure but with phenyl groups instead of 2,5-dimethoxyphenyl groups.
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(phenylmethyl)-: Contains additional methyl groups on the nitrogen atoms.
N-Ethyl-N’-methyl-1,2-ethanediamine: Different alkyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- is unique due to the presence of the 2,5-dimethoxyphenyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
110662-23-2 |
|---|---|
Formule moléculaire |
C20H24N2O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-N-[2-[(2,5-dimethoxyphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C20H24N2O4/c1-23-17-5-7-19(25-3)15(11-17)13-21-9-10-22-14-16-12-18(24-2)6-8-20(16)26-4/h5-8,11-14H,9-10H2,1-4H3 |
Clé InChI |
OAASQSSBLPZNGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=NCCN=CC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


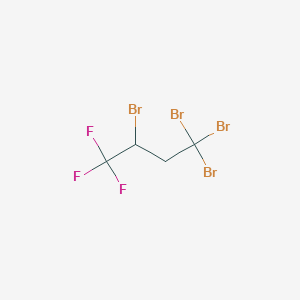
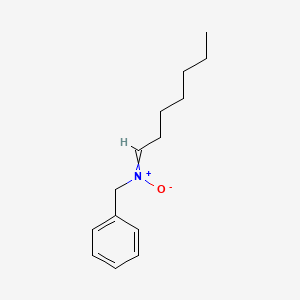
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
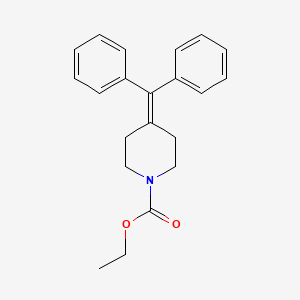
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
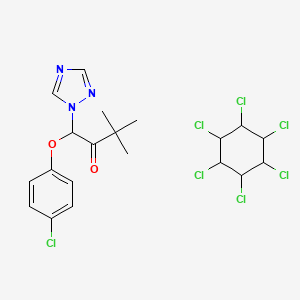
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
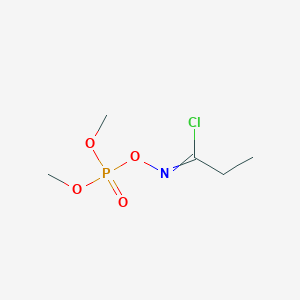
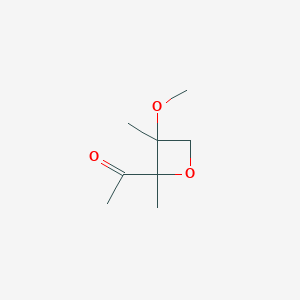
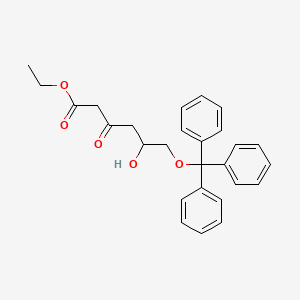
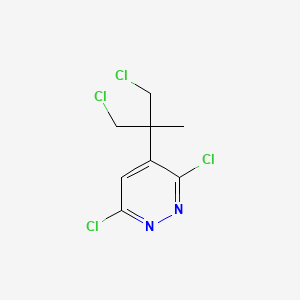
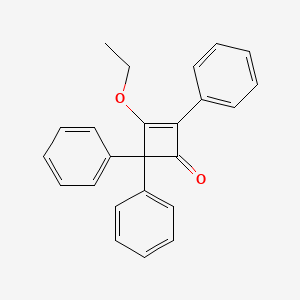
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
